N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-indolinecarbothioamide
描述
N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-indolinecarbothioamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a potent and selective inhibitor of the RAC1-GEF Trio, which is a key regulator of RAC1 signaling pathway. The RAC1 signaling pathway plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.
作用机制
ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a key regulator of the RAC1 signaling pathway. RAC1 is a small GTPase that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. The activation of RAC1 is regulated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP on RAC1. Trio is a RAC1-GEF that is overexpressed in various types of cancer and has been implicated in the pathogenesis of neurodegenerative diseases. ESI-09 binds to the GEF domain of Trio and inhibits its catalytic activity, thereby preventing the activation of RAC1.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation and migration, protection against oxidative stress and neuroinflammation, and regulation of actin dynamics. ESI-09 has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
实验室实验的优点和局限性
One of the major advantages of using ESI-09 in lab experiments is its high potency and selectivity for the RAC1-GEF Trio. ESI-09 has been shown to have minimal off-target effects, making it an ideal tool for studying the RAC1 signaling pathway. However, one of the limitations of using ESI-09 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ESI-09. One potential direction is to study its efficacy in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another potential direction is to study its use in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of ESI-09. Finally, the development of more soluble analogs of ESI-09 could enhance its potential therapeutic applications.
科学研究应用
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. The RAC1 signaling pathway has been implicated in various types of cancer, including breast cancer, prostate cancer, and lung cancer. ESI-09 has been shown to inhibit cancer cell proliferation and migration, suggesting its potential use as an anti-cancer agent.
In addition to cancer, ESI-09 has also been studied for its neuroprotective effects. The RAC1 signaling pathway has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. ESI-09 has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use as a neuroprotective agent.
属性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydroindole-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-3-19-25(22,23)16-10-8-15(9-11-16)20-18(24)21-13(2)12-14-6-4-5-7-17(14)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFTEGALLOFDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2C(CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。